1-ethyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a broader class of molecules that exhibit significant biological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of a phenol derivative.
Indole Formation: The indole core is constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The trimethoxyphenyl intermediate is then coupled with the indole core under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the trimethoxyphenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the trimethoxyphenyl group or the indole core .
Scientific Research Applications
1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response.
Receptor Binding: The compound binds to specific receptors, modulating their activity and leading to therapeutic effects such as anti-cancer and anti-inflammatory actions.
Pathway Modulation: It affects signaling pathways, including those involved in cell proliferation and apoptosis, contributing to its biological activities.
Comparison with Similar Compounds
1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of the trimethoxyphenyl group and the indole core. Similar compounds include:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
These compounds share similar pharmacophore properties but differ in their specific structures and biological activities, highlighting the uniqueness of 1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE .
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-ethyl-3-[(2,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H23NO4/c1-5-21-16-9-7-6-8-14(16)15(20(21)22)10-13-11-18(24-3)19(25-4)12-17(13)23-2/h6-9,11-12,15H,5,10H2,1-4H3 |
InChI Key |
KNIMJWPRTJAPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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